4,5,5-Trimethyl-2-oxo-2,5-dihydrofuran-3-carboxylic acid
Overview
Description
4,5,5-Trimethyl-2-oxo-2,5-dihydrofuran-3-carboxylic acid is a chemical compound with the molecular formula C8H10O4 and a molecular weight of 170.16 g/mol It is characterized by a furan ring substituted with three methyl groups and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,5-Trimethyl-2-oxo-2,5-dihydrofuran-3-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of 3,3-dimethylacrylic acid with acetic anhydride in the presence of a catalyst to form the desired furan ring structure . The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the required temperature. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. The final product is typically isolated through filtration and drying processes.
Chemical Reactions Analysis
Types of Reactions
4,5,5-Trimethyl-2-oxo-2,5-dihydrofuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) for esterification or amines for amidation.
Major Products
Oxidation: Formation of 4,5,5-trimethyl-2-oxo-2,5-dihydrofuran-3-carboxaldehyde.
Reduction: Formation of 4,5,5-trimethyl-2-hydroxy-2,5-dihydrofuran-3-carboxylic acid.
Substitution: Formation of esters or amides depending on the nucleophile used.
Scientific Research Applications
4,5,5-Trimethyl-2-oxo-2,5-dihydrofuran-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4,5,5-Trimethyl-2-oxo-2,5-dihydrofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s carboxylic acid group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-5-oxo-2-pentyl-2,5-dihydro-3-furancarboxylic acid
- 2-(3-Cyano-4,5,5-trimethylfuran-2(5H)-ylidene)malononitrile
Uniqueness
4,5,5-Trimethyl-2-oxo-2,5-dihydrofuran-3-carboxylic acid is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
4,5,5-trimethyl-2-oxofuran-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c1-4-5(6(9)10)7(11)12-8(4,2)3/h1-3H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDBWMWDAYBDTOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC1(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395503 | |
Record name | 4,5,5-trimethyl-2-oxo-2,5-dihydrofuran-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40395503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13156-11-1 | |
Record name | 4,5,5-trimethyl-2-oxo-2,5-dihydrofuran-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40395503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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